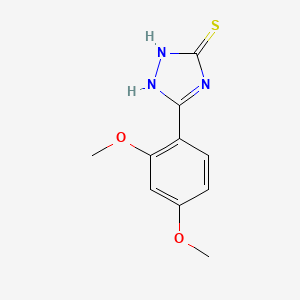![molecular formula C8H11BrCl2N2 B2867867 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride CAS No. 2126177-76-0](/img/structure/B2867867.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a brominated heterocyclic aromatic organic compound. It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom at the 3-position and an amine group at the 7-position, with dihydrochloride as the counter ion. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Synthetic Routes and Reaction Conditions:
Multicomponent Synthesis: One common synthetic route involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method produces 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can then be further brominated to obtain the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves optimizing the multicomponent synthesis process for large-scale production. This includes the use of continuous flow reactors, improved catalysts, and efficient separation techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common. For example, the bromine atom can be substituted with other nucleophiles using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with a catalyst (e.g., palladium on carbon), in anhydrous ether or THF.
Substitution: NaI, acetone, or other suitable solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, such as the corresponding amine or alcohol derivatives.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride: This compound lacks the bromine atom present in 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride.
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties and reactivity compared to its chloro- and iodo- counterparts. This can lead to differences in biological activity and industrial applications.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;;/h3-4,7H,1-2,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIUUKSVGXJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC(=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)

![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2867793.png)


![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)
![ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2867800.png)

![6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2867802.png)

![1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine](/img/structure/B2867804.png)

